4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Description
Propriétés
IUPAC Name |
4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKSEDQRMTXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719215 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260765-26-1 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Hydrazine and α,β-Unsaturated Carbonyl Precursors
The most widely reported method involves cyclocondensation between 2-hydrazinopyridine and α,β-unsaturated carbonyl compounds, such as furan-2,5-dione or acetylenedicarboxylate. For instance, reaction of 2-hydrazinopyridine with dibenzoylmethane in ethanol under reflux (78°C, 12 hours) yields the pyrazole intermediate, which is subsequently decarboxylated to form the target compound. This method achieves moderate yields (65–72%) and is favored for its simplicity and use of readily available starting materials.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the diketone, followed by cyclization and dehydration. Acidic conditions (e.g., acetic acid) accelerate protonation of the carbonyl group, enhancing electrophilicity.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) reduce reaction times from 12 to 6 hours while maintaining yields at 68–70%.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol vs. DMF | 65 vs. 70 |
| Catalyst | None vs. p-TsOH (5 mol%) | 65 vs. 70 |
| Temperature | 78°C vs. 100°C | 68 vs. 72 |
Metal-Ion-Assisted Synthesis
Copper-Mediated Cyclization
Copper(II) ions facilitate regioselective pyrazole ring formation. A protocol using Cu(NO₃)₂·3H₂O (10 mol%) in methanol at 60°C for 8 hours produces 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid with 75% yield. The metal ion coordinates to the pyridine nitrogen, directing the cyclization pathway and minimizing side reactions.
Advantages :
Solvent Effects on Crystal Morphology
Methanol and acetonitrile produce distinct crystal forms. Methanol yields prismatic crystals suitable for X-ray diffraction, while acetonitrile forms needle-like structures with higher solubility.
Esterification and Hydrolysis Approaches
Fischer Esterification
The carboxylic acid is often protected as an ethyl ester to improve solubility during synthesis. Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with ethanol to form ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (85% yield). Subsequent hydrolysis with NaOH (2 M, 60°C, 4 hours) regenerates the carboxylic acid with 89% yield.
Reaction Scheme :
Industrial Scalability
Continuous flow reactors enable large-scale esterification, reducing processing time by 40% compared to batch methods. Optimal parameters include a residence time of 30 minutes and a temperature gradient from 25°C to 60°C.
Decarboxylation Strategies
Thermal Decarboxylation
Heating the pyrazole-3-carboxylic acid intermediate at 150°C under nitrogen for 2 hours removes the carboxyl group, yielding the target compound with 72% efficiency. Side products (e.g., pyridine derivatives) are minimized by maintaining an inert atmosphere.
Acid-Catalyzed Decarboxylation
Using concentrated HCl (12 M) at 100°C accelerates decarboxylation to 1 hour but reduces yield to 55% due to competing hydrolysis.
Optimization of Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below compares 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acid derivatives:
Key Differences and Implications
Substituent Position and Electronic Effects The pyridin-2-yl group at C4 in the target compound contrasts with positional isomers like 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (pyridine at C5). In 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid HCl, the pyridin-3-yl group introduces steric hindrance at position 1, which may limit interactions in enzymatic pockets .
Functional Group Modifications
- Ethyl ester derivatives (e.g., CAS 154012-24-5) exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility compared to carboxylic acids .
- Bromo-substituted indazole (CAS 1077-94-7) leverages halogen bonding for enhanced protein-ligand interactions, a feature absent in the target compound .
Biological and Industrial Relevance
Activité Biologique
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid functional group, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. The following table summarizes various studies demonstrating the compound's efficacy against different cancer cell lines:
These findings indicate that compounds containing the pyrazole scaffold exhibit significant antiproliferative activity across various cancer types, suggesting their potential as therapeutic agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated using several in vitro and in vivo models. Key findings include:
- COX Inhibition : The compound has demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects associated with non-selective NSAIDs .
- Animal Models : In carrageenan-induced paw edema models, the compound exhibited significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial effects of this compound have been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 50 | Bactericidal |
| Staphylococcus aureus | 25 | Bacteriostatic |
| Candida albicans | 30 | Fungicidal |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including this compound. These derivatives were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis in lung and breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory effects of pyrazole derivatives indicated that this compound significantly reduced inflammatory markers in animal models. The mechanism was attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Q & A
Q. What are the common synthetic routes for preparing 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via condensation reactions between pyridine-2-carbaldehyde derivatives and pyrazole precursors. For example, cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic or basic conditions can yield the pyrazole core. Post-synthetic modifications, such as introducing the pyridin-2-yl group via Suzuki coupling or nucleophilic substitution, are often employed . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR are critical for confirming the positions of the pyridin-2-yl and carboxylic acid groups. For instance, the pyridyl protons appear as distinct aromatic signals between δ 7.5–8.5 ppm .
- IR Spectroscopy : The carboxylic acid group shows a strong O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- X-ray Crystallography : Used to resolve stereochemistry and confirm intermolecular interactions, such as hydrogen bonding between the carboxylic acid and pyridyl nitrogen .
Q. What are the common chemical reactions involving the pyrazole-3-carboxylic acid moiety?
The carboxylic acid group undergoes typical reactions:
- Esterification : Reacting with alcohols (e.g., ethanol) under acid catalysis to form esters .
- Amide Formation : Coupling with amines using activating agents like EDCI or DCC .
- Decarboxylation : Thermal or metal-catalyzed decarboxylation under controlled conditions to form substituted pyrazoles .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Mutagenesis Studies : To identify critical residues in target proteins by comparing binding affinities of wild-type vs. mutant proteins .
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses with targets (e.g., kinases or GPCRs) .
- MD Simulations : Assess stability of ligand-target complexes over time (nanosecond-scale simulations) .
- ADMET Prediction : Software like SwissADME estimates solubility, permeability, and toxicity .
Q. How can contradictory data in pharmacological studies be resolved?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents to isolate functional groups responsible for activity discrepancies .
- Dose-Response Curves : Validate efficacy thresholds and rule out off-target effects at higher concentrations .
- Orthogonal Assays : Confirm results using multiple methods (e.g., enzymatic assays vs. cell-based assays) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt Formation : React with sodium or potassium hydroxide to improve aqueous solubility .
- Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance stability and bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
